molecular formula C5H7N3S B6360188 N-(1,3-Thiazinan-2-yliden)cyanamide CAS No. 122186-19-0

N-(1,3-Thiazinan-2-yliden)cyanamide

Cat. No.: B6360188
CAS No.: 122186-19-0
M. Wt: 141.20 g/mol
InChI Key: CSMDWBLKVHJMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Thiazinan-2-yliden)cyanamide: is a chemical compound with the molecular formula C5H7N3S. It is known for its unique structure, which includes a thiazinane ring and a cyanamide group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazinan-2-yliden)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazinane derivatives .

Scientific Research Applications

N-(1,3-Thiazinan-2-yliden)cyanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-Thiazinan-2-yliden)cyanamide involves its interaction with molecular targets through its functional groups. The thiazinane ring and cyanamide group can participate in various chemical interactions, influencing biological pathways and molecular targets. These interactions can lead to specific biological effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-ones: These compounds share a similar thiazinane ring structure but differ in their functional groups.

    Cyanamides: Compounds with a cyanamide group but different ring structures.

Uniqueness

N-(1,3-Thiazinan-2-yliden)cyanamide is unique due to its combination of a thiazinane ring and a cyanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research .

Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-ylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c6-4-8-5-7-2-1-3-9-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMDWBLKVHJMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.